Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-
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Overview
Description
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with a carboxyl group, an amino group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- can be achieved through several methods. One common approach involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. This reaction typically takes place in an aqueous-organic medium and requires irradiation with a low-pressure mercury lamp . The reaction conditions include the use of acetates of alkali or alkaline earth metals to facilitate the rearrangement of 2-azidobenzoic acid into the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. For example, thionyl chloride (SOCl₂) can be used to convert carboxylic acids into acid chlorides . Similarly, reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce nitro groups to amino groups .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, reduction of the nitro group can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- involves its interaction with molecular targets and pathways within cells. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes . Additionally, its derivatives may exert effects through various biochemical pathways, including enzyme inhibition and modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid (2-aminobenzoic acid): Similar in structure but lacks the nitro group.
Benzoic acid: The parent compound with only a carboxyl group attached to the benzene ring.
2-Aminobenzothiazole: A heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- is unique due to the presence of both an amino group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
71835-14-8 |
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Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
2-(2-carboxyanilino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-13(18)9-3-1-2-4-11(9)15-12-7-8(16(21)22)5-6-10(12)14(19)20/h1-7,15H,(H,17,18)(H,19,20) |
InChI Key |
VXJCYNKQMYEDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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